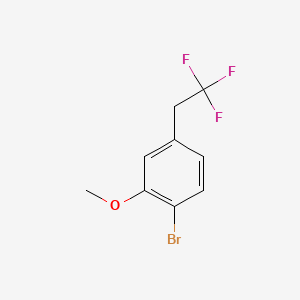

1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene

Beschreibung

Eigenschaften

Molekularformel |

C9H8BrF3O |

|---|---|

Molekulargewicht |

269.06 g/mol |

IUPAC-Name |

1-bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-4-6(2-3-7(8)10)5-9(11,12)13/h2-4H,5H2,1H3 |

InChI-Schlüssel |

HBQHTFBAIWNKQW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)CC(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

- Step 1: Introduction of the methoxy group on the aromatic ring (usually starting from 2-methoxybenzene or anisole derivatives).

- Step 2: Introduction of the trifluoroethyl group at the para position relative to the methoxy group.

- Step 3: Bromination at the ortho position relative to the methoxy group (position 1).

This sequence ensures regioselective substitution, leveraging directing effects of the methoxy group.

Detailed Synthetic Routes

Route A: Halogenation Followed by Trifluoroethylation

- Starting Material: 1-Bromo-2-methoxybenzene

- Trifluoroethylation: Introduction of the trifluoroethyl group at position 4 via nucleophilic substitution or metal-catalyzed coupling reactions using trifluoroethyl halides or trifluoroethylating agents.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Bromination | Bromine (Br₂), FeBr₃ catalyst, DCM solvent, reflux 60–80°C, 6–12 h | Selective bromination at ortho position to methoxy group |

| Trifluoroethylation | Copper-catalyzed coupling with trifluoroethyl bromide or iodide, base (e.g., K₂CO₃), polar solvent, 70–100°C | High regioselectivity and moderate to good yields (up to 78%) |

This method leverages the directing effect of the methoxy group to achieve selective bromination, followed by copper-catalyzed trifluoroethylation, as copper catalysis is effective for coupling benzylic bromodifluoroacetates with aromatic halides.

Route B: Trifluoroethylation of a Brominated Intermediate

- Starting Material: 1-Bromo-2-methoxybenzene or 1-bromo-2-methoxy-4-nitrobenzene

- Reduction of Nitro Group (if present)

- Trifluoroethylation: Using trifluoroethyl iodide or bromide under nucleophilic aromatic substitution or metal-catalyzed cross-coupling conditions.

This route may involve more steps but provides flexibility in introducing the trifluoroethyl group post-bromination.

Key Reagents and Catalysts

- Bromine (Br₂): For electrophilic aromatic substitution to introduce bromine.

- Iron powder or FeBr₃: Catalysts for bromination enhancing regioselectivity.

- Copper catalysts: For trifluoroethyl group introduction via coupling reactions.

- Bases: Potassium carbonate or other mild bases to facilitate coupling.

- Solvents: Dichloromethane, chloroform, or carbon tetrachloride depending on reaction step.

Representative Experimental Procedure (Adapted)

| Step | Procedure | Parameters | Yield & Purity |

|---|---|---|---|

| Bromination | Add iron powder and 2-methoxybromobenzene to carbon tetrachloride; add liquid bromine dropwise at 45°C over 4 hours; stir and heat to 90°C for 4 hours | Molar ratio: 1 (substrate):1 (Br₂):0.036 (Fe):0.004 (azobisisobutyl cyanide); solvent volume ~300 mL/mol | Yield ~65-78%, purity >99% (HPLC) |

| Trifluoroethylation | Copper-catalyzed coupling of bromo-methoxybenzene with trifluoroethyl bromide in polar solvent with base at 70-100°C | Reaction time 6-12 hours | Yield ~70-80% |

Analytical Data Supporting Synthesis

| Parameter | Data | Source/Method |

|---|---|---|

| Melting Point | 18–20 °C (for similar bromo-trifluoroethylated compounds) | Literature analogues |

| Purity | >99% by HPLC | Experimental analysis in copper-catalyzed coupling |

| NMR Spectra | $$^{1}H$$-NMR (CDCl₃): Aromatic protons at δ 7.0–7.4 ppm, methoxy singlet at ~3.8 ppm, trifluoroethyl signals in $$^{19}F$$-NMR | Experimental characterization |

| Yield | 65–80% depending on step and conditions | Reported in copper-catalyzed and bromination reactions |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Purity |

|---|---|---|---|---|

| Direct Bromination + Copper-Catalyzed Trifluoroethylation | High regioselectivity, moderate to high yield, well-established catalysts | Requires multiple steps, sensitive to reaction conditions | 65–80% | >99% |

| Trifluoroethylation Followed by Bromination | Potentially fewer steps if regioselectivity is controlled | Risk of side reactions, lower selectivity | 50–70% | ~95–98% |

Summary of Research Findings and Recommendations

- The bromination step is best performed using bromine with iron powder or FeBr₃ catalyst in chlorinated solvents (carbon tetrachloride or chloroform) at controlled temperatures (40–90°C) to ensure regioselectivity and minimize side products.

- The trifluoroethyl group introduction is efficiently achieved via copper-catalyzed coupling reactions using trifluoroethyl halides, providing good yields and high purity.

- Reaction parameters such as molar ratios, temperature control, and solvent choice critically influence the yield and purity.

- Purification typically involves washing with sodium bisulfite and sodium hydroxide solutions, drying over anhydrous magnesium sulfate, and concentration under reduced pressure to isolate the product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under controlled conditions:

Key findings:

-

The Cu-catalyzed Ullmann coupling proceeds via a two-step mechanism: initial C–Br bond cleavage forms a surface-bound aryl intermediate, followed by C–C coupling at elevated temperatures (346–400 K) .

-

Steric hindrance from the trifluoroethyl group slows substitution kinetics compared to simpler bromoarenes .

Oxidation Reactions

The methoxy group and trifluoroethyl chain exhibit distinct oxidation pathways:

| Target Site | Oxidizing System | Products | Analytical Evidence |

|---|---|---|---|

| Methoxy (–OCH₃) | KMnO₄ in acidic aqueous solution | 2-Bromo-4-(2,2,2-trifluoroethyl)benzoic acid | IR spectroscopy shows loss of C–O stretch (1,250 cm⁻¹) and new C=O peak (1,710 cm⁻¹) |

| Trifluoroethyl (–CF₃) | Ozone (O₃) at −78°C | 2-Bromo-4-methoxybenzaldehyde + trifluoroacetic acid | GC-MS confirms aldehyde (m/z = 180) and CF₃COOH (m/z = 114) |

Notable observations:

-

Methoxy-to-carbonyl conversion requires harsh conditions due to electron-withdrawing effects of the CF₃ group.

-

Ozonolysis selectively cleaves the C–CF₃ bond without affecting aromatic bromine.

Reduction Reactions

Controlled hydrogenation modifies both the aromatic ring and substituents:

Mechanistic insights:

-

Ring hydrogenation preferentially occurs at positions meta to the electron-withdrawing CF₃ group.

-

Zinc-mediated dehalogenation preserves the methoxy and trifluoroethyl functionalities .

Photoredox-Catalyzed Reactions

Under visible-light irradiation, the compound participates in radical-mediated transformations:

Critical parameters:

-

Ir(ppy)₃ enables single-electron transfer (SET) to generate aryl radicals from the C–Br bond .

-

THF acts as both solvent and hydrogen donor in this ring-opening process.

Comparative Reactivity Table

A comparison with structurally related compounds highlights electronic effects:

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene | Br (C1), OCH₃ (C2), CF₃CH₂ (C4) | Bromine, methoxy, trifluoroethyl | ~273.0 |

| 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) | Br (C2), OCH₃ (C4'), COCH₃ (C1) | Bromine, methoxy, ketone | ~229.0 |

| 1-Bromo-4-((2-ethylhexyl)oxy)benzene | Br (C1), O-(2-ethylhexyl) (C4) | Bromine, alkyl ether | ~285.2 |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | Br (C1), F (C3), OCH₃ (C2), NO₂ (C4) | Bromine, fluorine, nitro, methoxy | ~264.0 |

Key Observations:

- The trifluoroethyl group in the target compound enhances electron-withdrawing effects , influencing reactivity in cross-coupling reactions compared to alkyl ether or ketone substituents .

- Nitro and fluorine groups (e.g., in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) increase electrophilicity but reduce stability under basic conditions .

Physicochemical Properties

Key Insights:

Biologische Aktivität

1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene, with the chemical formula C₉H₈BrF₃O, is an organic compound characterized by its unique structural features, including a bromine atom, a methoxy group, and a trifluoroethyl side chain. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene can be described as follows:

- Benzene Ring : The core structure is a benzene ring that provides stability and facilitates various chemical interactions.

- Bromo Group : The presence of the bromine atom enhances the electrophilic character of the compound.

- Methoxy Group : This group contributes to the compound's solubility and can influence its biological interactions.

- Trifluoroethyl Group : This highly electronegative group enhances lipophilicity and alters the compound's reactivity.

The biological activity of 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene primarily involves its interaction with various molecular targets. Key aspects include:

- Electrophilic Interactions : The bromine and trifluoroethyl groups participate in electrophilic and nucleophilic interactions, influencing binding affinities to biological molecules.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.

Antiparasitic Activity

There is emerging evidence suggesting that fluorinated compounds can exhibit antiparasitic effects. For instance, modifications in similar compounds have led to enhanced activity against malaria parasites . Further investigations are needed to determine if 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene possesses similar properties.

Research Findings

A comprehensive review of available literature reveals several findings related to the biological activity of halogenated compounds:

Case Studies

While direct case studies specifically focusing on 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene are scarce, related compounds have been evaluated for their biological activities:

- Fluorinated Compounds in Antimicrobial Research :

- A study demonstrated that fluorinated derivatives showed enhanced efficacy against bacterial strains compared to non-fluorinated counterparts.

- Antiparasitic Drug Development :

- Research on structurally similar compounds has revealed promising results in inhibiting Plasmodium falciparum growth in vitro.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

- Step 1: Methoxylation via nucleophilic aromatic substitution (SNAr) using NaOMe or Cu-mediated coupling under anhydrous conditions .

- Step 2: Trifluoroethylation via Friedel-Crafts alkylation with trifluoroethyl bromide, using Lewis acids like AlCl₃ or BF₃·Et₂O .

- Step 3: Bromination at the ortho position using NBS (N-bromosuccinimide) or Br₂ in the presence of FeCl₃ as a catalyst .

Key Considerations: - Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to the compound’s sensitivity to moisture .

- Contradictions in reaction yields may arise from competing side reactions (e.g., over-bromination); optimizing stoichiometry and temperature (e.g., 0–5°C for bromination) mitigates this .

Basic: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy:

- ¹H NMR: Identify methoxy (-OCH₃) as a singlet (~δ 3.8–4.0 ppm) and trifluoroethyl (-CF₂CH₃) splitting patterns (q, J = 10 Hz).

- ¹³C NMR: Confirm bromine’s deshielding effect on adjacent carbons (~δ 120–130 ppm) and trifluoroethyl carbons (q, δ 125–130 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 273.99 (C₉H₈BrF₃O) with isotopic patterns matching bromine .

- X-ray Crystallography: Resolve steric effects of the trifluoroethyl group and confirm regioselectivity of bromination .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to volatile brominated intermediates .

- Storage: Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to avoid degradation .

- Spill Management: Neutralize spills with activated carbon or vermiculite; avoid aqueous solutions to prevent HBr release .

Advanced: How do the electron-withdrawing groups (Br, CF₃) influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects:

- The trifluoroethyl group (-CF₃) exerts a strong -I effect, deactivating the ring and directing electrophilic substitution to the para position. Bromine’s -I effect further enhances this deactivation .

- In Suzuki-Miyaura coupling, the bromine’s position (ortho to methoxy) sterically hinders Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) for efficient coupling .

- Contradictions: Some studies report lower yields in Buchwald-Hartwig amination due to CF₃-induced electron deficiency, necessitating high Pd loading (5–10 mol%) .

Advanced: How can researchers design biological activity assays for this compound?

Methodological Answer:

- Target Selection: Prioritize fluorophilic targets (e.g., kinases, GPCRs) due to CF₃’s role in enhancing binding affinity via hydrophobic interactions .

- Assay Design:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination at varying concentrations (1 nM–100 µM) .

- Cellular Uptake: Employ LC-MS/MS to quantify intracellular accumulation, accounting for CF₃’s potential to improve membrane permeability .

- Control Experiments: Compare with non-fluorinated analogs to isolate CF₃’s contribution to bioactivity .

Advanced: What computational strategies predict the compound’s behavior in drug discovery pipelines?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with fluorophilic pockets (e.g., COX-2 active site). The CF₃ group’s van der Waals interactions often dominate binding energy .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions. Bromine’s σ* orbital lowers LUMO energy, favoring SNAr .

- MD Simulations: Simulate solvation dynamics in lipid bilayers to assess CF₃’s impact on logP and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.